molecular formula C11H16N2O3S2 B5572150 N-methyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide

N-methyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide

Cat. No. B5572150
M. Wt: 288.4 g/mol
InChI Key: MDSTYWVHMUHGHF-UHFFFAOYSA-N
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Description

Compounds with complex structures including thiophene, piperidine, and sulfonyl groups are of interest due to their potential pharmacological properties. While the exact compound has not been described, related research involves the synthesis, molecular structure analysis, and evaluation of chemical and physical properties of compounds with similar motifs.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the preparation of core structures followed by functionalization with specific groups (e.g., thiophene, piperidine) to achieve the desired chemical properties. For example, the synthesis of piperidine derivatives involves conjugate additions, acylation, and tautomerization steps to introduce various functional groups into the molecule (Back et al., 2000)(Back & Nakajima, 2000).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, is used to determine the precise arrangement of atoms within a compound. For instance, the molecular structure of thiophene-2-carboxamide derivatives has been characterized, revealing insights into their conformation and how it affects their reactivity and potential biological activity (Balaban et al., 2008)(Balaban et al., 2008).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with biological targets or participation in chemical transformations. For example, the interaction of piperidine derivatives with cannabinoid receptors has been explored, revealing their potential as pharmacological agents (Shim et al., 2002)(Shim et al., 2002).

Physical Properties Analysis

Physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the applicability of a compound in various formulations. The crystal and molecular structure of piperidine-carbonyl acrylates, for example, has been determined, providing insights into their stability and reactivity (Khan et al., 2013)(Khan et al., 2013).

Chemical Properties Analysis

Chemical properties such as acidity, basicity, reactivity towards various reagents, and stability under different conditions are essential for the development of new compounds. Studies on piperidine derivatives have explored their potential as Lewis base catalysts, highlighting their utility in synthetic organic chemistry (Wang et al., 2006)(Wang et al., 2006).

Scientific Research Applications

Pharmacological Characterization

Research on compounds structurally similar to N-methyl-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has revealed significant pharmacological potentials. For instance, studies on kappa-opioid receptor (KOR) antagonists have shown promising results in treating depression and addiction disorders. One such compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, demonstrated antidepressant-like efficacy and therapeutic potential in reinstating extinguished cocaine-seeking behavior in mouse models, indicating its potential for depression and addiction treatment (Grimwood et al., 2011).

Chemical Synthesis and Structure-Activity Relationships

The synthesis and exploration of structure-activity relationships (SAR) of thiophene derivatives have been a subject of interest due to their diverse pharmacological activities. Studies have focused on developing novel synthetic routes to access various piperidine, pyrrolidine, and related compounds with potential biological activities. For example, research into the synthesis and anticancer activity of thiophene-2-carboxaldehyde derivatives revealed that these compounds exhibit good antibacterial, antifungal activity, and promising anticancer properties. This suggests their utility in developing new therapeutic agents (Shareef et al., 2016).

Neuropharmacological Applications

The exploration of compounds targeting specific receptors in the brain has led to significant findings in neuropharmacology. For example, studies on cannabinoid receptor antagonists have provided insights into the potential therapeutic applications of these compounds in treating neurodegenerative diseases and conditions associated with neuroinflammation. Such research underscores the importance of understanding receptor-ligand interactions and the development of selective receptor antagonists for clinical applications (Shim et al., 2002).

Metabolic Studies

Metabolism and disposition studies of pharmacologically active compounds are crucial for drug development. Research into the metabolism of orexin receptor antagonists, for example, has provided valuable information on the metabolic pathways and potential metabolites of these compounds, aiding in the understanding of their pharmacokinetic profiles and safety (Renzulli et al., 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, it would be important to handle it with care and to take appropriate safety precautions .

Future Directions

The future directions for research on this compound could include further studies of its synthesis, its properties, and its potential uses. For example, it might be interesting to explore its potential as a pharmaceutical compound or as a building block for more complex molecules .

properties

IUPAC Name

N-methyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S2/c1-12-11(14)10-7-9(8-17-10)18(15,16)13-5-3-2-4-6-13/h7-8H,2-6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSTYWVHMUHGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-piperidin-1-ylsulfonylthiophene-2-carboxamide

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